molecular formula C18H23N5O4 B2484236 8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 876891-39-3

8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2484236
CAS No.: 876891-39-3
M. Wt: 373.413
InChI Key: ZNNSXMXKOQZJKE-UHFFFAOYSA-N
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Description

8-(Ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a compound belonging to the purine family, characterized by its diverse biological and chemical properties. This compound is notable for its complex structure that offers a wide range of applications across various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione generally involves multiple steps, starting with the preparation of the core purine structure. The common synthetic route includes:

  • Alkylation of 7H-purine-2,6-dione with ethylamine.

  • Subsequent hydroxypropylation of the amino group.

  • Introduction of the m-tolyloxy group via etherification.

Industrial Production Methods

On an industrial scale, the production of this compound may employ large-scale organic synthesis techniques such as flow chemistry, to ensure high yield and purity. Reaction conditions are typically optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under oxidative conditions, this compound can undergo transformations at the hydroxy group, leading to the formation of ketones or aldehydes.

  • Reduction: : Reductive conditions can affect the ethylamino group, potentially leading to the formation of secondary or tertiary amines.

  • Substitution: : The aromatic ring allows for various electrophilic substitution reactions, altering the functional groups attached to the m-tolyloxy moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents such as KMnO₄ or H₂O₂.

  • Reduction: : Catalysts like Pd/C under H₂ atmosphere.

  • Substitution: : Halogenating agents and Lewis acids like AlCl₃.

Major Products

These reactions lead to a variety of derivatives, enhancing its utility in different applications. For example, oxidation might result in aldehyde or ketone derivatives, while reduction can produce more complex amines.

Scientific Research Applications

This compound has a broad spectrum of applications across various domains:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Acts as a potential ligand for receptor studies.

  • Medicine: : Investigated for therapeutic properties, particularly in enzyme inhibition.

  • Industry: : Utilized in the manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism through which this compound exerts its effects generally involves interaction with molecular targets such as enzymes or receptors. It can inhibit or modulate the activity of these targets, leading to changes in biological pathways. The pathways involved often include metabolic or signaling pathways critical to cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 8-(butylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

  • 8-(methylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

  • 8-(propylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The unique structural components of 8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, such as its specific ethylamino and m-tolyloxy groups, confer distinctive chemical and biological properties. This differentiates it from similar compounds and makes it valuable for targeted research and application development in both academic and industrial settings.

Properties

IUPAC Name

8-(ethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-4-19-17-20-15-14(16(25)21-18(26)22(15)3)23(17)9-12(24)10-27-13-7-5-6-11(2)8-13/h5-8,12,24H,4,9-10H2,1-3H3,(H,19,20)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNSXMXKOQZJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC(COC3=CC=CC(=C3)C)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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